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molecular formula C12H26O2 B074227 1,2-Dodecanediol CAS No. 1119-87-5

1,2-Dodecanediol

Cat. No. B074227
M. Wt: 202.33 g/mol
InChI Key: ZITKDVFRMRXIJQ-UHFFFAOYSA-N
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Patent
US07385092B2

Procedure details

336 g (2.00 mol) of 1-dodecene were reacted with 236 g of formic acid and 185 g of a 50% strength aqueous H2O2 solution in accordance with Example 4. 412 g of ethanol were employed for the Marlon AS3 acid-catalyzed transesterification, and the main fraction obtained after the workup by distillation was 99.5% pure, virtually odorless 1,2-dodecanediol.
Quantity
336 g
Type
reactant
Reaction Step One
Quantity
236 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
412 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11]C.[CH:13]([OH:15])=O.[OH:16]O>C(O)C>[CH2:13]([OH:15])[CH:11]([OH:16])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1]

Inputs

Step One
Name
Quantity
336 g
Type
reactant
Smiles
C=CCCCCCCCCCC
Name
Quantity
236 g
Type
reactant
Smiles
C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Two
Name
Quantity
412 g
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the main fraction obtained after the workup
DISTILLATION
Type
DISTILLATION
Details
by distillation

Outcomes

Product
Name
Type
Smiles
C(C(CCCCCCCCCC)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07385092B2

Procedure details

336 g (2.00 mol) of 1-dodecene were reacted with 236 g of formic acid and 185 g of a 50% strength aqueous H2O2 solution in accordance with Example 4. 412 g of ethanol were employed for the Marlon AS3 acid-catalyzed transesterification, and the main fraction obtained after the workup by distillation was 99.5% pure, virtually odorless 1,2-dodecanediol.
Quantity
336 g
Type
reactant
Reaction Step One
Quantity
236 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
412 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11]C.[CH:13]([OH:15])=O.[OH:16]O>C(O)C>[CH2:13]([OH:15])[CH:11]([OH:16])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1]

Inputs

Step One
Name
Quantity
336 g
Type
reactant
Smiles
C=CCCCCCCCCCC
Name
Quantity
236 g
Type
reactant
Smiles
C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Two
Name
Quantity
412 g
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the main fraction obtained after the workup
DISTILLATION
Type
DISTILLATION
Details
by distillation

Outcomes

Product
Name
Type
Smiles
C(C(CCCCCCCCCC)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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